molecular formula C10H9NO6 B1330322 4-Formyl-2-methoxy-3-nitrophenyl acetate CAS No. 2698-69-3

4-Formyl-2-methoxy-3-nitrophenyl acetate

Cat. No.: B1330322
CAS No.: 2698-69-3
M. Wt: 239.18 g/mol
InChI Key: HCFBQKXQWQSMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3) is a nitro-substituted aromatic aldehyde ester with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . It is synthesized via nitration of 4-formyl-2-methoxyphenyl acetate (vanillin acetate) using fuming nitric acid under controlled conditions (0–5 °C), yielding a yellow solid or oil depending on purification methods . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 9.90 (s, 1H, CHO), 7.71 (d, J = 8.4 Hz, 1H), 7.44 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃COO) .
  • ¹³C NMR (CDCl₃): δ 185.84 (CHO), 167.65 (C=O), 149.23 (Ar-C), 144.55 (Ar-C), 126.25–125.66 (Ar-CH), 63.09 (OCH₃), 20.92 (CH₃COO) .

The compound serves as a multifunctional intermediate in organic synthesis, particularly in forming Schiff bases for coordination chemistry and as a precursor for radioligands in positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate typically involves the nitration of 2-methoxybenzaldehyde followed by esterification with acetic anhydride. The reaction conditions often include the use of concentrated sulfuric acid as a catalyst for the nitration step and anhydrous conditions for the esterification .

Industrial Production Methods

the general principles of nitration and esterification apply, with a focus on maintaining purity and yield through controlled reaction conditions .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes selective oxidation under controlled conditions:
Reagents/Conditions :

  • Aqueous sodium permanganate (NaMnO₄) or potassium permanganate (KMnO₄) under acidic or neutral conditions .
  • Chromium trioxide (CrO₃) in acetic acid.

Product :
4-Carboxy-2-methoxy-3-nitrophenyl acetate (C₁₀H₉NO₇) via conversion of the aldehyde to a carboxylic acid (-COOH) .

Experimental Data :

SubstrateOxidizing AgentTemperatureYieldReference
4-Formyl-2-methoxy-3-nitrophenyl acetateKMnO₄ (30% aqueous)25°C91%

Reduction Reactions

The nitro group (-NO₂) is selectively reduced to an amine (-NH₂):
Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol .
  • Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Product :
4-Formyl-2-methoxy-3-aminophenyl acetate (C₁₀H₁₁NO₅) .

Key Observation :
Reduction does not affect the acetyloxy or methoxy groups under these conditions .

Ester Hydrolysis

The acetyloxy group (-OAc) undergoes hydrolysis to form a phenolic hydroxyl group:
Reagents/Conditions :

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 10–25°C .

Product :
4-Formyl-2-methoxy-3-nitrophenol (C₈H₇NO₆) .

Experimental Data :

SubstrateBaseSolventYieldReference
This compoundLiOHDioxane85%

Nucleophilic Substitution

The methoxy group (-OCH₃) participates in substitution reactions under strongly acidic conditions:
Reagents/Conditions :

  • Hydrobromic acid (HBr) in acetic acid at reflux .

Product :
4-Formyl-2-bromo-3-nitrophenyl acetate (C₉H₆BrNO₆) .

Mechanistic Insight :
Demethylation occurs via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide .

Condensation Reactions

The formyl group engages in Schiff base formation:
Reagents/Conditions :

  • Primary amines (e.g., aniline) in ethanol under reflux .

Product :
Corresponding imine derivatives (e.g., 4-((Phenylimino)methyl)-2-methoxy-3-nitrophenyl acetate) .

Application :
Used to synthesize triazole derivatives for antimicrobial studies .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
Formyl (-CHO)OxidationKMnO₄/H₂O4-Carboxy derivative
Nitro (-NO₂)ReductionH₂/Pd/C4-Amino derivative
Acetyloxy (-OAc)HydrolysisNaOH/THFPhenolic hydroxyl derivative
Methoxy (-OCH₃)Nucleophilic substitutionHBr/AcOHBromo-substituted derivative

Regioselectivity in Nitration

Scientific Research Applications

Chemistry

In chemistry, 4-formyl-2-methoxy-3-nitrophenyl acetate serves as an intermediate for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions such as:

  • Oxidation : The formyl group can be oxidized to produce carboxylic acids.
  • Reduction : The nitro group can be reduced to form amino groups.
  • Substitution Reactions : The methoxy group can be substituted with other nucleophiles under suitable conditions.

Biology

In biological research, this compound is utilized for studying enzyme interactions and inhibition. Its structure suggests potential biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria.
  • Antioxidant Properties : The methoxy group may enhance the compound's ability to scavenge free radicals.
  • Enzyme Inhibition : Related structures have demonstrated selective inhibition against phosphodiesterases .

Medicine

This compound is explored as a precursor for pharmaceutical compounds. Its unique combination of functional groups makes it valuable for developing new therapeutic agents targeting various diseases.

Biological Activities

Research into structurally similar compounds indicates several biological activities that may also apply to this compound:

  • Antimicrobial Activity :
    • Compounds with nitro substitutions have demonstrated antimicrobial properties with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL for certain bacteria.
  • Antioxidant Properties :
    • Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals.
  • Enzyme Inhibition :
    • Some related compounds have been investigated for their ability to inhibit various enzymes, indicating potential applications in drug development .

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxy-3-nitrophenyl acetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect biological pathways and enzyme activities, making it a valuable compound in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Formyl-2-methoxyphenyl Acetate (Vanillin Acetate)

  • Molecular Formula: C₁₀H₁₀O₄
  • Molecular Weight: 194.18 g/mol
  • Synthesis: Acetylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetic anhydride .
  • ¹H NMR (CDCl₃): δ 9.95 (s, 1H, CHO), 7.50 (s, 1H), 7.48 (d, J = 7.9 Hz, 1H), 3.91 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃COO) .
  • Applications: Precursor for nitration to synthesize 4-formyl-2-methoxy-3-nitrophenyl acetate .
Property This compound 4-Formyl-2-methoxyphenyl Acetate
Nitro Group Yes (position 3) No
Molecular Weight 239.18 g/mol 194.18 g/mol
Reactivity Higher electrophilicity due to -NO₂ Less reactive
Applications PET imaging, Schiff base synthesis Intermediate for nitration

4-Hydroxy-3-methoxy-2-nitrobenzoic Acid

  • Molecular Formula: C₈H₇NO₆
  • Synthesis: Oxidation of this compound using KMnO₄ in acetone .

Positional Isomers

6-Formyl-2-methoxy-3-nitrophenyl Acrylate

  • Structure: Formyl group at position 6 instead of 3.
  • Impact: Alters electronic distribution, reducing conjugation between -CHO and -NO₂ groups compared to the 4-formyl analog .

4-Formyl-2-nitrophenyl 3-Nitro-2-methylbenzoate

  • Structure: Contains ester-linked nitrobenzoate and nitrobenzaldehyde moieties.
  • Crystal Packing: Exhibits planar ester groups and weak C–H···O interactions, differing from the helical chains observed in Schiff base derivatives of this compound .

Physicochemical and Spectroscopic Comparisons

Compound Melting Point Purity ¹H NMR Key Peaks (δ)
This compound Not reported 95–98% 9.90 (CHO), 7.71 (Ar-H), 3.95 (OCH₃)
4-Formyl-2-methoxyphenyl acetate 74–76 °C >90% 9.95 (CHO), 7.50 (Ar-H), 3.91 (OCH₃)
4-Hydroxy-3-methoxy-2-nitrobenzoic acid Not reported N/A Carboxylic acid proton at δ 12–14 (broad)

Biological Activity

4-Formyl-2-methoxy-3-nitrophenyl acetate (C10H9NO6) is a compound characterized by its unique combination of functional groups, including an aldehyde, methoxy, and nitro groups. This structural diversity suggests potential biological activities that merit investigation. Despite limited direct literature on its specific biological mechanisms, related compounds have shown various biological activities, indicating that this compound may also possess significant pharmacological properties.

The molecular structure of this compound can be represented as follows:

C10H9NO6\text{C}_{10}\text{H}_{9}\text{N}\text{O}_{6}

This compound features:

  • Aldehyde Group : Contributes to reactivity and potential interactions with biological macromolecules.
  • Methoxy Group : Often enhances lipophilicity and can influence biological activity.
  • Nitro Group : Known for its role in various bioactive compounds, potentially affecting cellular signaling pathways.

Biological Activities

Research into structurally similar compounds reveals a spectrum of biological activities, which may also apply to this compound:

  • Antimicrobial Activity : Compounds with similar nitro and methoxy substitutions have demonstrated antimicrobial properties. For instance, derivatives with nitro groups have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL .
  • Antioxidant Properties : Many phenolic compounds exhibit antioxidant activity due to their ability to scavenge free radicals. The presence of the methoxy group in this compound may enhance such properties, although specific studies are needed to confirm this.
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit various enzymes, including phosphodiesterases (PDEs). For example, related structures have shown selective inhibition against PDE1 with high potency .

Case Studies and Research Findings

While direct studies on this compound are scarce, several relevant findings from related compounds provide insights:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
6-Methylpyridazinone DerivativesAntimicrobial3.125 - 6.25
Nitro-substituted PhenolicsAntioxidantN/AGeneral
PDE InhibitorsEnzyme InhibitionIC50 = 2.0 nM

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves nitration followed by formylation processes. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects. The functional groups present in this compound suggest that modifications could lead to enhanced or reduced activity against specific biological targets.

Q & A

Basic Research Questions

Q. How can the nitration step in the synthesis of 4-formyl-2-methoxy-3-nitrophenyl acetate be optimized to maximize yield and purity?

  • Methodological Answer : Nitration of 4-formyl-2-methoxyphenyl acetate requires careful control of reaction conditions. and highlight two approaches:

  • Approach 1 : Use HNO₃/H₂SO₄ in CH₂Cl₂ at 0°C (yield: 64%) .
  • Approach 2 : Employ fuming HNO₃ at -20°C (yield: 87%) .
    Key variables include temperature (-20°C minimizes side reactions) and acid strength. Monitoring the exothermic reaction and slow addition of reagents improves reproducibility. Post-reaction neutralization with NaHCO₃ and extraction with CH₂Cl₂ ensure purity.

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how can discrepancies in NMR data be addressed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ 9.90 ppm for the aldehyde proton in CDCl₃ vs. δ 9.97 ppm in acetone-d₆ ). Solvent-induced shifts (~0.07 ppm variance) must be accounted for.
  • Melting Point : Confirm purity via melting point alignment (reported mp: 74–76°C vs. literature 77°C ).
    Discrepancies may arise from residual solvents or polymorphic forms. Use high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What purification strategies are effective for isolating this compound after synthesis?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate organic layers with CH₂Cl₂ or EtOAC, followed by washes with 1N HCl and NaHCO₃ to remove acidic/byproduct impurities .
  • Column Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 70:30) for nitro-substituted intermediates .
  • Crystallization : Slow evaporation from methanol/water mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement (supports anisotropic displacement parameters) and Mercury for visualization (enables packing analysis and hydrogen-bonding networks) .
  • Data Validation : Cross-check with WinGX metrics (e.g., R-factor < 0.05, data-to-parameter ratio > 10) . For example, reports an R-factor of 0.040 using SHELXL, indicating high reliability.
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Q. What experimental design considerations are critical for growing single crystals suitable for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent System : Use methanol with co-solvents (e.g., 3-chloro-4-methylaniline) to slow crystallization .
  • Temperature Gradient : Gradual cooling from 40°C to 4°C over 72 hours enhances crystal lattice formation.
  • Seeding : Introduce microcrystals from prior batches to nucleate growth.

Q. How can computational modeling predict the reactivity of this compound in further functionalization reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., nitration, reduction). The nitro group’s electron-withdrawing effect directs reactions to the para-position of the methoxy group.
  • Mechanistic Studies : Monitor intermediates via LC-MS during iron-mediated reduction to 3-amino derivatives (e.g., ’s 85% yield using Fe powder in acetic acid) .

Q. Data Analysis and Interpretation

Q. How can anisotropic displacement parameters (ADPs) in X-ray structures of derivatives be analyzed to infer molecular flexibility?

  • Methodological Answer :

  • Mercury Visualization : Generate ellipsoid plots to assess thermal motion. Higher ADP values for the formyl group suggest rotational flexibility .
  • Rigid-Body Refinement : Use SHELXL’s RIGU command to model group motion .

Q. What strategies reconcile discrepancies between theoretical and experimental IR spectra for nitro-aromatic derivatives?

  • Methodological Answer :

  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to DFT-calculated frequencies.
  • Peak Assignments : Compare experimental NO₂ asymmetric stretching (~1520 cm⁻¹) with computed values. Deviations >20 cm⁻¹ may indicate hydrogen bonding or crystal packing effects .

Properties

IUPAC Name

(4-formyl-2-methoxy-3-nitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBQKXQWQSMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289105
Record name 4-formyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2698-69-3
Record name 2698-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formyl-2-methoxy-3-nitrophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming nitric acid (2200 mL) under nitrogen was cooled to 0° C. at which time vanillin acetate (528 g, 2.7 mol) was added portionwise, keeping the internal temperature below 10° C. After 2 h the resulting mixture was poured over ice with stirring. The slurry was filtered and the resulting solids were washed with water (3×100 mL) and air-dried. After 2 days the solids were heated in DCM (3000 mL) until complete dissolution. The solution was allowed to cool to room temperature while hexanes (3000 mL) was added dropwise. The solids were filtered, washed with hexanes (500 mL) and air dried to give 4-formyl-2-methoxy-3-nitrophenyl acetate (269 g, 41%): 1H NMR, (DMSO-d6)□ δ: 9.90 (s, 1H), 7.94 (d, 1H), 7.75 (d, 1H), 3.87 (s, 3H), 2.40 (s, 3H).
Quantity
528 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Formyl-2-methoxy-3-nitrophenyl acetate
4-Formyl-2-methoxy-3-nitrophenyl acetate
4-Formyl-2-methoxy-3-nitrophenyl acetate
4-Formyl-2-methoxy-3-nitrophenyl acetate
4-Formyl-2-methoxy-3-nitrophenyl acetate
4-Formyl-2-methoxy-3-nitrophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.